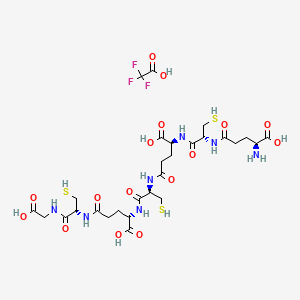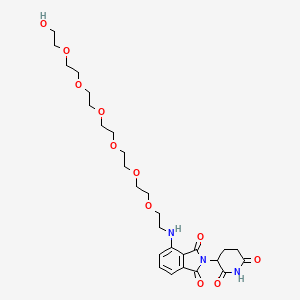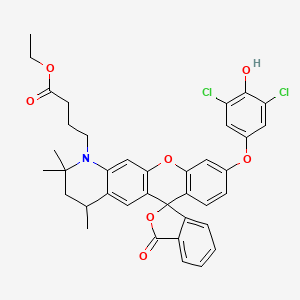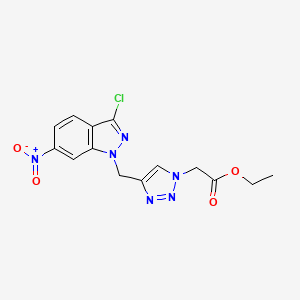
afatinib N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Afatinib N-oxide is a derivative of afatinib, a well-known epidermal growth factor receptor inhibitor. Afatinib itself is an anilino-quinazoline compound that irreversibly inhibits the tyrosine kinase activity of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This compound is formed as a result of the oxidation of afatinib and is considered an impurity in the synthesis of afatinib .
Preparation Methods
The synthesis of afatinib N-oxide involves the oxidation of afatinib. The process typically uses oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a specific temperature to ensure the formation of the N-oxide derivative .
the controlled synthesis of afatinib itself involves a series of reactions, including nitro-reduction, amidation, and salification, which are optimized to minimize the formation of impurities like this compound .
Chemical Reactions Analysis
Afatinib N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other oxidized derivatives.
Reduction: Reduction of this compound can revert it back to afatinib.
Substitution: The N-oxide group can be substituted with other functional groups under specific conditions.
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Afatinib N-oxide is primarily studied as an impurity in the synthesis of afatinib. Its presence and formation are important for understanding the stability and degradation pathways of afatinib. Research on this compound helps in optimizing the synthesis process of afatinib to minimize impurities and improve the overall yield and quality of the final product .
In the field of medicinal chemistry, studying the impurities and degradation products of pharmaceutical compounds like afatinib is crucial for ensuring the safety and efficacy of the drug. This compound, being an impurity, provides insights into the chemical behavior of afatinib under various conditions .
Mechanism of Action
The mechanism of action of afatinib N-oxide is not well-studied, as it is primarily considered an impurity. afatinib itself exerts its effects by covalently binding to the kinase domains of epidermal growth factor receptor, human epidermal growth factor receptor 2, and human epidermal growth factor receptor 4. This binding results in the irreversible inhibition of tyrosine kinase autophosphorylation, thereby blocking the downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Afatinib N-oxide can be compared with other similar compounds, such as:
Afatinib: The parent compound, which is a potent and selective irreversible inhibitor of the epidermal growth factor receptor family.
Erlotinib: Another epidermal growth factor receptor inhibitor that is used in the treatment of non-small cell lung cancer.
This compound is unique in that it is an oxidized derivative of afatinib and is primarily studied as an impurity. Its presence and formation are important for understanding the stability and degradation pathways of afatinib, which is not the case for erlotinib and gefitinib .
Properties
CAS No. |
2413212-11-8 |
|---|---|
Molecular Formula |
C24H25ClFN5O4 |
Molecular Weight |
501.9 g/mol |
IUPAC Name |
(E)-4-[[4-(3-chloro-4-fluoroanilino)-7-[(3S)-oxolan-3-yl]oxyquinazolin-6-yl]amino]-N,N-dimethyl-4-oxobut-2-en-1-amine oxide |
InChI |
InChI=1S/C24H25ClFN5O4/c1-31(2,33)8-3-4-23(32)30-21-11-17-20(12-22(21)35-16-7-9-34-13-16)27-14-28-24(17)29-15-5-6-19(26)18(25)10-15/h3-6,10-12,14,16H,7-9,13H2,1-2H3,(H,30,32)(H,27,28,29)/b4-3+/t16-/m0/s1 |
InChI Key |
IABSYXLQTGEUIV-CWDCEQMOSA-N |
Isomeric SMILES |
C[N+](C)(C/C=C/C(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)O[C@H]4CCOC4)[O-] |
Canonical SMILES |
C[N+](C)(CC=CC(=O)NC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=C(C=C3)F)Cl)OC4CCOC4)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(4S)-6-chloro-4-[(E)-2-(2,2,3,3-tetradeuteriocyclopropyl)ethenyl]-4-(trifluoromethyl)-1,3-dihydroquinazolin-2-one](/img/structure/B12421011.png)

![4H-Naphtho[2,3-b]pyran-4-one, 6-(beta-D-glucopyranosyloxy)-5,8-dihydroxy-2-methyl-](/img/structure/B12421021.png)

![[2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenyl] 3-[[4-[2-[3-[(4,9-dioxobenzo[f]benzotriazol-3-yl)methyl]benzoyl]oxyethyl]triazol-1-yl]methyl]benzoate](/img/structure/B12421061.png)




![5-[[3-(Trideuteriomethoxy)-4-[[4-(trideuteriomethoxy)phenyl]methoxy]phenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B12421085.png)

